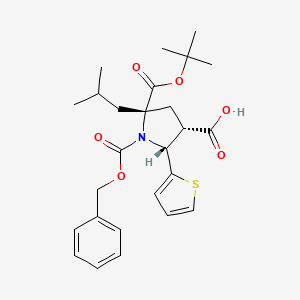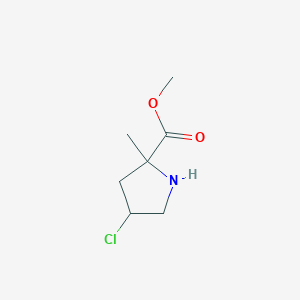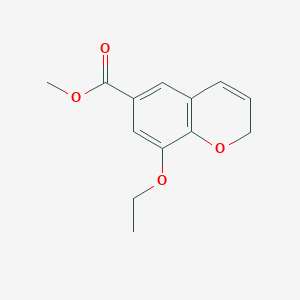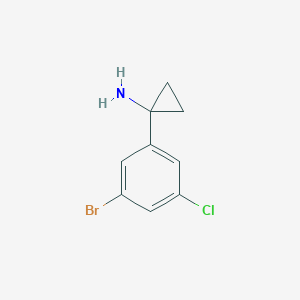![molecular formula C10H18O2 B13185448 3-[(tert-Butoxy)methyl]-6-oxabicyclo[3.1.0]hexane](/img/structure/B13185448.png)
3-[(tert-Butoxy)methyl]-6-oxabicyclo[3.1.0]hexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(tert-Butoxy)methyl]-6-oxabicyclo[310]hexane is a bicyclic organic compound with a unique structure that includes a tert-butoxy group and an oxabicyclohexane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(tert-Butoxy)methyl]-6-oxabicyclo[31One efficient method for this involves the use of flow microreactor systems, which allow for a more sustainable and versatile process compared to traditional batch methods . The reaction conditions often include the use of tert-butyl alcohol and a suitable catalyst under controlled temperature and pressure.
Industrial Production Methods
Industrial production of this compound may leverage continuous flow processes to ensure high yield and purity. The use of microreactor technology is particularly advantageous in an industrial setting due to its scalability and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
3-[(tert-Butoxy)methyl]-6-oxabicyclo[3.1.0]hexane undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction but typically involve controlled temperatures and the presence of catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
3-[(tert-Butoxy)methyl]-6-oxabicyclo[3.1.0]hexane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential use in drug development.
Industry: It is used in the production of various chemicals and materials due to its reactivity and stability.
Wirkmechanismus
The mechanism by which 3-[(tert-Butoxy)methyl]-6-oxabicyclo[3.1.0]hexane exerts its effects involves interactions with specific molecular targets. The tert-butoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and stability. The oxabicyclohexane ring provides a rigid framework that can affect the compound’s overall behavior in chemical reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-Butyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate: This compound has a similar bicyclic structure but includes an azabicyclohexane ring instead of an oxabicyclohexane ring.
6,6-Dimethyl-3-azabicyclo[3.1.0]hexane: Another similar compound used in antiviral medications.
Uniqueness
3-[(tert-Butoxy)methyl]-6-oxabicyclo[3.1.0]hexane is unique due to its specific combination of a tert-butoxy group and an oxabicyclohexane ring. This structure imparts distinct reactivity and stability, making it valuable in various applications.
Eigenschaften
Molekularformel |
C10H18O2 |
|---|---|
Molekulargewicht |
170.25 g/mol |
IUPAC-Name |
3-[(2-methylpropan-2-yl)oxymethyl]-6-oxabicyclo[3.1.0]hexane |
InChI |
InChI=1S/C10H18O2/c1-10(2,3)11-6-7-4-8-9(5-7)12-8/h7-9H,4-6H2,1-3H3 |
InChI-Schlüssel |
DIKWQUQQUINRMV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OCC1CC2C(C1)O2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-([1-(Bromomethyl)cyclopropyl]methyl)-1,3-thiazole](/img/structure/B13185398.png)


methanol](/img/structure/B13185422.png)



![2,6-Dioxa-8-azaspiro[4.5]decan-7-one](/img/structure/B13185461.png)
![2-[2-(Chloromethyl)butyl]furan](/img/structure/B13185468.png)
